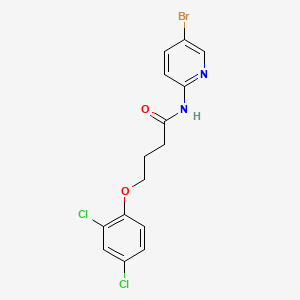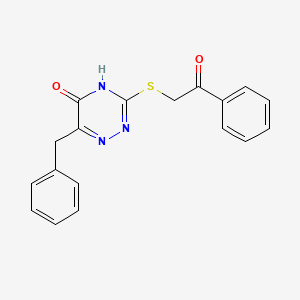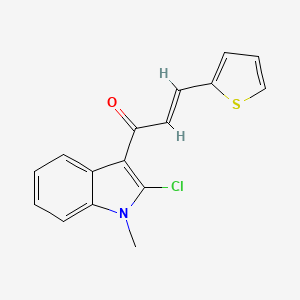![molecular formula C12H19NS B13376603 N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B13376603.png)
N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine is an organic compound with the molecular formula C12H19NS It features a cyclohexanamine moiety attached to a thiophene ring substituted with a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with cyclohexylamine. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
科学的研究の応用
N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
類似化合物との比較
Similar Compounds
N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine: This compound features a phenyl group instead of a methyl group on the thiophene ring, which may result in different chemical and biological properties.
2-Acetyl-5-methylthiophene: This compound has an acetyl group instead of a cyclohexanamine moiety, leading to different reactivity and applications.
Uniqueness
N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine is unique due to its specific combination of a cyclohexanamine moiety and a methyl-substituted thiophene ring
特性
分子式 |
C12H19NS |
|---|---|
分子量 |
209.35 g/mol |
IUPAC名 |
N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C12H19NS/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h7-8,11,13H,2-6,9H2,1H3 |
InChIキー |
POAPBUGZCLWYGC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)CNC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N'-({[5-oxo-6-(3-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea](/img/structure/B13376521.png)
![3-(3,4-Dimethoxybenzyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376531.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376560.png)
![2-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13376570.png)
![(3aR,9aS,9bS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B13376573.png)

![3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-6,7-dimethyl-1H-indole](/img/structure/B13376580.png)
![tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13376586.png)
![6-(2-Chlorophenyl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376588.png)

![9-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B13376595.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13376599.png)
![1-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B13376600.png)
